molecular formula C13H7ClFN3OS B5685386 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide

Cat. No.: B5685386
M. Wt: 307.73 g/mol
InChI Key: KWEPETOGXKOYEY-UHFFFAOYSA-N
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole ring substituted with a chlorine atom at the 5-position and a fluorobenzamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and chlorine sources under acidic conditions.

    Chlorination: The benzothiadiazole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with 3-Fluorobenzamide: The chlorinated benzothiadiazole is then coupled with 3-fluorobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position of the benzothiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzothiadiazole ring, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine (TEA) or sodium hydride (NaH).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted benzothiadiazole derivatives.

    Oxidation and Reduction Reactions: Various oxidation states and derivatives of the benzothiadiazole ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in the development of new drugs and therapeutic agents. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors. Its incorporation into materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial targets can result in antimicrobial activity.

Comparison with Similar Compounds

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide can be compared with other benzothiadiazole derivatives to highlight its uniqueness:

    N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea: This compound has a thiourea group instead of a fluorobenzamide group, which may result in different biological activities and chemical reactivity.

    N-(5-chloro-2,1,3-benzothiadiazol-4-yl)acetamide: This compound has an acetamide group instead of a fluorobenzamide group, which may affect its solubility and interaction with biological targets.

    N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a fluorobenzamide group, which may influence its pharmacokinetic properties and therapeutic potential.

The unique combination of the benzothiadiazole core with a fluorobenzamide group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3OS/c14-9-4-5-10-12(18-20-17-10)11(9)16-13(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPETOGXKOYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC3=NSN=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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